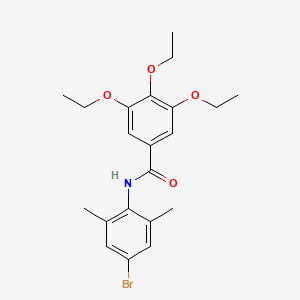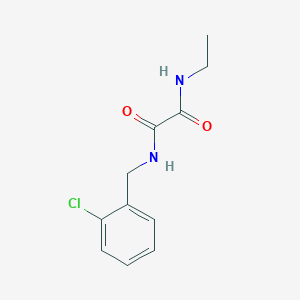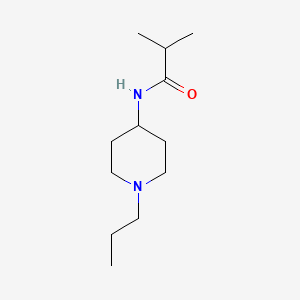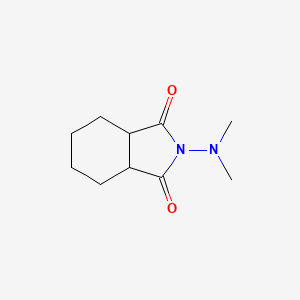![molecular formula C14H13N3OS B4972210 3-methyl-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4972210.png)
3-methyl-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine is a chemical compound that belongs to the thiazole family. It is commonly known as PBTZ169 and has been extensively studied for its potential use as an anti-tuberculosis drug.
Mecanismo De Acción
The mechanism of action of PBTZ169 involves the inhibition of the respiratory chain of Mycobacterium tuberculosis. It specifically targets the cytochrome bc1 complex, which is involved in the production of ATP in the bacteria. By inhibiting this complex, PBTZ169 disrupts the energy metabolism of the bacteria, leading to its death.
Biochemical and Physiological Effects:
PBTZ169 has been shown to have low toxicity in vitro and in vivo. It does not affect the viability of human cells at concentrations that are effective against Mycobacterium tuberculosis. PBTZ169 has also been found to have good pharmacokinetic properties, with a half-life of around 6 hours in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PBTZ169 is its specificity towards Mycobacterium tuberculosis. It does not affect other bacteria or human cells, which makes it a promising candidate for the treatment of tuberculosis. However, one of the limitations of PBTZ169 is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on PBTZ169. One of the areas of interest is the optimization of the synthesis method to improve the yield and solubility of the compound. Another area of interest is the development of PBTZ169-based combination therapies for the treatment of tuberculosis. Additionally, the use of PBTZ169 as a tool for studying the respiratory chain of Mycobacterium tuberculosis could provide insights into the biology of the bacteria.
Métodos De Síntesis
The synthesis of PBTZ169 involves the reaction of 2-amino-3-methylpyridine with 2-bromo-5-methylfuran-3-carboxaldehyde in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-aminothiazole to obtain the final product. The overall yield of the synthesis method is around 30%.
Aplicaciones Científicas De Investigación
PBTZ169 has shown promising results in the treatment of tuberculosis. It has been found to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis, by targeting the respiratory chain of the bacteria. PBTZ169 has also been shown to have a synergistic effect when used in combination with other anti-tuberculosis drugs such as rifampicin and isoniazid.
Propiedades
IUPAC Name |
4-(5-methylfuran-2-yl)-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9-4-3-7-15-13(9)17-14-16-11(8-19-14)12-6-5-10(2)18-12/h3-8H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRNXBGWHCMSIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine](/img/structure/B4972148.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B4972155.png)
![ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4972163.png)
![N-[3-(aminosulfonyl)-4-methylphenyl]-2-methylbenzamide](/img/structure/B4972170.png)

![N-[2-(cyclohexylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4972179.png)
![{4-[2-(2-methoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4972195.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4972197.png)

![N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4972217.png)

![3-[3-(3-chlorophenyl)-2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4972226.png)
